molecular formula C10H8FNO2 B1446507 Methyl 5-fluoro-1H-indole-6-carboxylate CAS No. 1227268-61-2

Methyl 5-fluoro-1H-indole-6-carboxylate

Cat. No. B1446507
M. Wt: 193.17 g/mol
InChI Key: XGDODTXPAIMYNR-UHFFFAOYSA-N
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Description

“Methyl 5-fluoro-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C10H8FNO2 . It has an average mass of 193.174 Da and a monoisotopic mass of 193.053909 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 5-fluoro-1H-indole-6-carboxylate” consists of a methyl ester group attached to the 6-carboxylate position of a 5-fluoro-1H-indole .


Physical And Chemical Properties Analysis

“Methyl 5-fluoro-1H-indole-6-carboxylate” is a white to pale cream to cream to yellow to orange to brown crystalline powder . It has an average mass of 193.174 Da and a monoisotopic mass of 193.053909 Da .

Scientific Research Applications

Antiviral Applications

Methyl 5-fluoro-1H-indole-6-carboxylate and its derivatives have demonstrated notable antiviral properties. For instance, specific derivatives like ethyl 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylate have shown significant activity against viruses such as bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) in vitro. These compounds effectively suppressed viral replication in cell cultures, indicating their potential as antiviral agents (Ivachtchenko et al., 2015).

Anticancer Potential

Another key area of research is the potential anticancer activity of methyl 5-fluoro-1H-indole-6-carboxylate derivatives. Studies have identified compounds such as 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester exhibiting significant antimitotic activity at micromolar concentrations. These compounds have shown effectiveness against cancer cell lines, offering a promising avenue for cancer treatment research (Kryshchyshyn-Dylevych et al., 2020).

Synthetic Methodologies

In the realm of organic synthesis, the preparation of methyl 5-fluoro-1H-indole-6-carboxylate derivatives is crucial. For example, the robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in the preparation of HIV inhibitors, highlights the importance of these compounds in medicinal chemistry. Such synthetic routes offer valuable insights into creating more efficient and safer pharmaceuticals (Mayes et al., 2010).

properties

IUPAC Name

methyl 5-fluoro-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDODTXPAIMYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=CNC2=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-fluoro-1H-indole-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YJ Wu, B Venables, J Guernon, J Chen, SY Sit… - Bioorganic & Medicinal …, 2019 - Elsevier
… Rampulla and members of the Department of Discovery Synthesis of the Biocon Bristol-Myers Squibb Research Center (BBRC) for providing (methyl-5-fluoro-1H-indole-6-carboxylate), …
Number of citations: 6 www.sciencedirect.com
G Luo, L Chen, A Easton, A Newton… - Journal of Medicinal …, 2018 - ACS Publications
3-Aryl-indole and 3-aryl-indazole derivatives were identified as potent and selective Na v 1.7 inhibitors. Compound 29 was shown to be efficacious in the mouse formalin assay and also …
Number of citations: 21 pubs.acs.org

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